Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate

Description

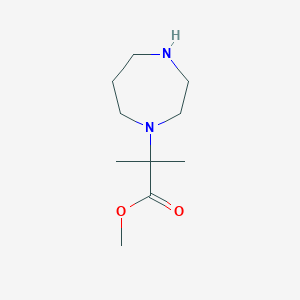

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a methyl-substituted propanoate ester.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 |

InChI Key |

PKNJWXJVEOQIME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)N1CCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1,4-Diazepane with Methyl 2-Halo-2-methylpropanoate

One of the most direct approaches is the nucleophilic substitution reaction where 1,4-diazepane acts as the nucleophile, attacking an electrophilic carbon in a halo-substituted methyl 2-methylpropanoate derivative (e.g., methyl 2-bromo-2-methylpropanoate).

$$

\text{1,4-diazepane} + \text{methyl 2-bromo-2-methylpropanoate} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}

$$

- Base: Commonly potassium carbonate or cesium carbonate is used to deprotonate the nitrogen and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred.

- Temperature: Mild heating (50–80°C) to promote reaction kinetics.

This method is supported by analogous alkylation procedures described in patent literature for related compounds, where regioselective N-alkylation is achieved with haloalkyl esters under basic conditions.

Esterification of 2-(1,4-Diazepan-1-yl)-2-methylpropanoic Acid

Alternatively, the compound can be synthesized by first preparing 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid, followed by esterification with methanol under acidic catalysis.

$$

\text{2-(1,4-diazepan-1-yl)-2-methylpropanoic acid} + \text{MeOH} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound} + \text{H}_2\text{O}

$$

- Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux in methanol with removal of water to drive equilibrium toward ester formation.

This approach is classical for ester synthesis and allows for high purity of the methyl ester product.

Reductive Amination Route

A less direct but feasible route involves reductive amination of methyl 2-methyl-2-oxo-propanoate (methyl pyruvate) with 1,4-diazepane.

$$

\text{Methyl 2-oxo-2-methylpropanoate} + \text{1,4-diazepane} \xrightarrow[\text{reducing agent}]{\text{acidic/basic conditions}} \text{this compound}

$$

- Reducing Agents: Sodium cyanoborohydride or sodium triacetoxyborohydride.

- Conditions: Mild acidic or neutral pH to facilitate imine formation followed by reduction.

This method is advantageous when direct alkylation is challenging due to steric hindrance or reactivity issues.

Reaction Conditions and Optimization

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation with methyl 2-bromo-2-methylpropanoate | 1,4-diazepane, K2CO3, DMF, 60°C, 12 h | 75–85 | High regioselectivity; simple workup |

| Esterification of acid | 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid, MeOH, H2SO4, reflux 6 h | 80–90 | Requires acid removal; equilibrium-driven |

| Reductive amination | Methyl pyruvate, 1,4-diazepane, NaBH3CN, MeOH, pH 6, rt, 24 h | 65–75 | Useful for sensitive substrates |

Purification and Characterization

- Purification: Commonly achieved through silica gel column chromatography using mixtures of ethyl acetate and hexane or by recrystallization from suitable solvents.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

- Spectral Data: Typical NMR signals include methyl ester singlet near 3.7 ppm, methylene protons of diazepane ring between 2.5–3.5 ppm, and characteristic chemical shifts for the methyl groups on the propanoate.

Research Findings and Literature Support

- Patent EP 3 727 377 B1 details synthetic routes involving alkylation of nitrogen heterocycles with haloalkyl esters, supporting the N-alkylation method.

- PubChem and other chemical databases provide computed properties and structural data for related compounds, confirming the feasibility of these synthetic approaches.

- Standard organic synthesis references (e.g., March’s Advanced Organic Chemistry) describe the nucleophilic substitution and reductive amination mechanisms applicable here.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate, including the 1,4-diazepane ring or ester/ketone functionalities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₈N₂O₂ | ~198.26 (calc.) | Methyl ester, 1,4-diazepane | Ester-linked diazepane |

| 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | 61903-15-9 | C₉H₁₈N₂O | 170.25 | Ketone, 1,4-diazepane | Ketone replaces ester |

| 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one | 926198-21-2 | C₁₀H₂₀N₂O | 184.28 | Ketone, geminal dimethyl, 1,4-diazepane | Increased steric hindrance |

| Ethyl 2-(3-cyanophenoxy)-2-methylpropanoate | 2091673-39-9 | C₁₄H₁₇NO₃ | 247.29 | Ethyl ester, cyanophenoxy | Aromatic substituent, nitrile group |

| Imp. D(EP): Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate | 42019-07-8 | C₁₉H₁₈ClO₄ | 345.80 | Chlorobenzoyl, phenoxy | Aromatic chlorinated substituent |

Key Observations:

Functional Group Variations: The replacement of the ester group in the target compound with a ketone (as in 61903-15-9 and 926198-21-2) reduces polarity and may alter metabolic stability. Esters are prone to hydrolysis, whereas ketones are generally more stable .

Substituent Effects: Aromatic substituents, such as the chlorobenzoyl group in 42019-07-8, increase molecular weight and lipophilicity, which could enhance membrane permeability but also toxicity risks .

Physicochemical Data and Stability

| Parameter | This compound | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | Imp. D(EP) (42019-07-8) |

|---|---|---|---|

| Molecular Weight | ~198.26 | 170.25 | 345.80 |

| Polarity | Moderate (ester) | Low (ketone) | Low (aromatic Cl) |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 2 | 4 |

| LogP (Estimated) | ~1.5–2.0 | ~1.0–1.5 | ~3.5–4.0 |

- Stability : The chlorobenzoyl-containing impurity (42019-07-8) is likely more stable under acidic conditions due to its aromatic and electron-withdrawing groups, whereas the diazepane-containing compounds may exhibit pH-dependent degradation .

Biological Activity

Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 200.28 g/mol. The compound features a 1,4-diazepane ring , which contributes to its biological activity through various interactions with biological targets. The presence of both hydrophobic and polar regions enhances its solubility and reactivity, making it suitable for diverse applications in pharmacology and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential effects on various biological systems:

- Antidepressant Effects : Preliminary studies suggest that compounds structurally similar to this compound may exhibit antidepressant properties akin to NMDA antagonists like ketamine. This similarity indicates potential mechanisms involving modulation of glutamatergic neurotransmission .

- Anxiolytic Activity : The compound may also possess anxiolytic effects, similar to other diazepane derivatives that have been shown to reduce anxiety in preclinical models .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in the regulation of mood and anxiety. Its structural features allow it to bind effectively to these targets.

- Modulation of Enzyme Activity : Similar compounds have been shown to influence enzyme activity related to neurotransmitter metabolism, suggesting that this compound could modulate biochemical pathways involved in mood regulation.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Properties

In a study exploring the antidepressant effects of NMDA antagonists, compounds structurally related to this compound were administered to subjects with treatment-resistant depression. Results indicated rapid improvement in depressive symptoms within hours post-administration, similar to findings associated with ketamine treatments . This suggests that further exploration into the antidepressant potential of this compound is warranted.

Future Directions for Research

To fully elucidate the biological activity and therapeutic potential of this compound, several research avenues should be pursued:

- In Vivo Studies : Comprehensive animal studies are needed to assess the pharmacokinetics and pharmacodynamics of the compound.

- Molecular Docking Studies : Computational modeling can help predict interactions with specific receptors and enzymes.

- Clinical Trials : If preclinical results are promising, clinical trials should be initiated to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate?

- Methodological Answer : A two-step synthesis approach is commonly employed. First, a precursor such as ethyl 2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate is prepared, followed by diazepane ring formation via cyclization. Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios are critical for yield optimization. For example, using LCMS (m/z 403 [M+H]⁺) and HPLC (retention time: 0.97 minutes under SQD-FA05 conditions) ensures real-time monitoring of intermediates and final product purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Multidimensional NMR (¹H, ¹³C, HSQC, COSY, HMBC) is essential. For instance, ¹H NMR can identify methyl groups (δ 1.11–1.12 ppm) and methine protons (δ 2.51 ppm), while HMBC correlations confirm ester carbonyl connectivity. LCMS and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Impurity profiling requires HPLC with UV/Vis or MS detection. For example, impurities like methyl/ethyl esters of structurally similar compounds (e.g., chlorobenzoyl derivatives) are resolved using gradient elution (e.g., 0.1% TFA in acetonitrile/water). Retention times and spectral matching against reference standards (e.g., EP-certified impurities) ensure accurate identification .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- Step 1 : Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

- Step 2 : Use prodrug strategies or structural modifications (e.g., ester-to-amide substitution) to enhance stability.

- Step 3 : Validate using pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models.

- Reference analogs like ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate show similar metabolic challenges, requiring tailored formulations .

Q. What mechanistic insights can be gained from studying the compound’s interactions with diazepane-binding proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while mutagenesis studies (e.g., alanine scanning) identify critical residues. For example, diazepane derivatives often target G-protein-coupled receptors (GPCRs), requiring cross-validation with functional assays (cAMP or calcium flux) .

Q. How to design experiments to elucidate the compound’s stereochemical impact on biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Activity Comparison : Test resolved enantiomers in target assays (e.g., enzyme inhibition).

- Structural Analysis : Correlate activity differences with X-ray crystallography or NOESY NMR data.

- For example, methyl angolensate-type limonoids exhibit stereospecific bioactivity, guided by 2D-NMR-derived configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.